molecular formula C12H12ClN3S B2406403 6-chloro-N-methyl-2-(methylsulfanyl)-N-phenyl-4-pyrimidinamine CAS No. 478258-44-5

6-chloro-N-methyl-2-(methylsulfanyl)-N-phenyl-4-pyrimidinamine

Cat. No. B2406403
CAS RN: 478258-44-5
M. Wt: 265.76
InChI Key: LCRNLHPOPGUZPR-UHFFFAOYSA-N
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Description

The compound “6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine” has a CAS Number of 1353973-60-0 and a molecular weight of 221.67 . Another similar compound is “(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amine” with a CAS Number of 478258-67-2 and a molecular weight of 189.67 .


Molecular Structure Analysis

The InChI Code for “6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine” is 1S/C6H8ClN3O2S/c1-8-5-3-4(7)9-6(10-5)13(2,11)12/h3H,1-2H3,(H,8,9,10) . For “(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amine”, the InChI Code is 1S/C6H8ClN3S/c1-8-5-3-4(7)9-6(10-5)11-2/h3H,1-2H3,(H,8,9,10) .


Physical And Chemical Properties Analysis

The compound “6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine” should be stored in a dark place, under an inert atmosphere, at 2-8°C . .

Scientific Research Applications

Chemical Synthesis and Reactions

6-chloro-N-methyl-2-(methylsulfanyl)-N-phenyl-4-pyrimidinamine is involved in various chemical synthesis and reaction processes. It is used in the synthesis of thieno[2,3-d]pyrimidines and in the formation of amino substituted pyrimidines (Briel, Franz, & Dobner, 2002). The compound also exhibits unique molecular conformations in certain dissymmetric propylene-linker compounds, influencing the crystal packing through intermolecular stacking interactions and hydrogen bonding (Avasthi et al., 2003).

Insecticidal and Acaricidal Activities

Some pyrimidinamine derivatives containing the compound have shown promising insecticidal and acaricidal activities against pests like Aphis fabae and Tetranychus cinnabarinus. The structure–activity relationship of these compounds is crucial for understanding their potential in pest control (Zhang et al., 2019).

Spectroscopic and Molecular Docking Studies

The compound is subject to spectroscopic investigation for understanding its structural and chemical properties. Studies involving FT-IR and FT-Raman spectroscopic techniques, alongside molecular docking, suggest that the compound might exhibit inhibitory activity against certain enzymes, indicating potential medicinal applications (Alzoman et al., 2015).

Crystal Structure Analysis

The compound also plays a role in studies involving crystal structure analysis. The molecular structure, conformation, and crystal packing of compounds are profoundly influenced by the presence of this compound, which is vital for understanding the material's properties and potential applications (Trilleras et al., 2009).

Quantum Chemical Calculations and Molecular Docking

Quantum chemical calculations, including Ab Initio & DFT studies, are conducted on derivatives of the compound. These studies are instrumental in understanding the molecule's electronic structure and potential interactions in biological systems, indicating its relevance in drug design and pharmacology (Gandhi et al., 2016).

Safety and Hazards

For “6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine”, the safety information includes the following hazard statements: H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

6-chloro-N-methyl-2-methylsulfanyl-N-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3S/c1-16(9-6-4-3-5-7-9)11-8-10(13)14-12(15-11)17-2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRNLHPOPGUZPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=CC(=NC(=N2)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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